(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is a chemical compound characterized by its unique trifluoromethyl and pyridyl functionalities. Its systematic name reflects its structure, which includes a trifluoroethylamine moiety linked to a pyridine ring. This compound is classified under the category of trifluoroethylamines and has applications in various scientific fields, particularly in medicinal chemistry.
The compound is commercially available from multiple suppliers, including Thermo Scientific and Sigma-Aldrich, with a reported purity of 95% or higher. The chemical is often used in laboratory settings for research purposes due to its unique properties and potential applications in drug development .
The synthesis may require careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of (1S)-2,2,2-trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride can be represented as follows:
This structure indicates the presence of a pyridine ring substituted at the 3-position with a methyl group and an ethylamine chain that bears three fluorine atoms .
The compound can participate in various chemical reactions typical for amines and trifluoromethyl-substituted compounds:
Reactivity may be influenced by the electronic effects of the trifluoromethyl group, which is known to enhance electrophilicity in adjacent carbon centers.
While specific mechanisms related to biological activity are not extensively documented for this compound, it is presumed that similar trifluoromethylated amines may exhibit interactions with biological targets through:
Research into related compounds suggests that modifications in fluorination can lead to significant changes in pharmacokinetics and pharmacodynamics.
Relevant data from suppliers indicate that it possesses moderate toxicity and should be handled with care .
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride has potential applications in:
Research into its specific applications continues as scientists explore its utility in various fields .
The enantioselective construction of the chiral ethylamine core bearing the trifluoromethyl group is critical. Key strategies include:
Table 1: Asymmetric Amination Method Comparison
Method | Key Reagent/Catalyst | Key Precursor | Reported ee (%) | Key Advantage |
---|---|---|---|---|
Chiral Auxiliary | Custom Cinchona-derived Glyoxylate | Glyoxylate Equivalent | >99 | High diastereoselectivity |
Catalytic Hydrogenation | Ir/(S)-DTBM-SEGPHOS or Ru/BINAP derivatives | (Z)-Enamine Triflate | 98-99 | Scalable, established catalysis |
Enzymatic Transamination | Engineered ω-Transaminase (e.g., ATA-117 variant) | (3-methylpyridin-2-yl)(trifluoro)methanone | >99 | High enantioselectivity, green process |
Introduction of the 3-methylpyridin-2-yl group onto the chiral ethylamine backbone is typically achieved late-stage or on precursors:
Table 2: Pyridyl Cross-Coupling Method Performance
Coupling Type | Catalyst System | Organometallic | Pyridine Halide | Typical Yield Range (%) | Key Consideration |
---|---|---|---|---|---|
Kumada | Pd(dppf)Cl₂ / Pd(PPh₃)₄ | 3-methyl-2-pyridylMgBr | R-CH(CF₃)CH₂Br | 65-80 | Fast, but prone to side reactions |
Negishi | NiCl₂(PCy₃)₂ / Pd(dba)₂/XPhos | R-CH(CF₃)CH₂ZnCl | 2-Bromo-3-methylpyridine | 70-85 | Better tolerance for sensitive groups |
Suzuki | Pd(PPh₃)₄ / SPhos, PdCl₂(dppf) | 3-methylpyridin-2-yl-B(pin) / B(OH)₂ | R-CH(CF₃)CH₂Br | 30-50 | Low yield due to protodeboronation/sterics |
Installing the -CF₃ group is fundamental. Two primary routes dominate:
Table 3: Trifluoromethyl Group Installation Methods
Method | Key Reagent | Substrate | Typical Yield (%) | Advantage/Disadvantage |
---|---|---|---|---|
Nucleophilic (TMSCF₃) | TMSCF₃ / TBAF / CsF | Ketone / Imine | 75-90 | Reliable, high yield, tolerates many functional groups |
Electrophilic (Togni/Umemoto) | Togni II / Umemoto Reagent | Enolate (from Ester) | 50-70 | Lower yield, racemization risk, reagent cost |
Building Block | CF₃-containing Synthon (e.g., CF₃CH₂NH₂) | Pre-formed CF₃ core | Varies (Overall >60%) | Avoids direct fluorination; relies on coupling |
Despite enantioselective synthesis, resolution remains vital for achieving pharma-grade enantiopurity:
Table 4: Chiral Resolution Techniques for (1S)-Enantiomer
Resolution Method | Resolving Agent / CSP | Solvent System | Achievable ee (%) | Scale Suitability |
---|---|---|---|---|
Diastereomeric Salt Crystallization | (R,R)-DBTA / (S)-Mandelic Acid | EtOH/H₂O, IPA/H₂O | >99.5 | Pilot to Manufacturing |
Preparative SFC | Chiralpak AD-H, IC, IA | CO₂ / MeOH (+IPA/DEE/DEA/IPA Additive) | >99.9 | Lab to Manufacturing |
Preparative HPLC | Chiralpak AD-H, IC, IA; Chiralcel OD-H | Hexane/IPA/DEA, MeOH/DEA | >99.9 | Lab to Pilot |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0